molecular formula C15H18N2O2 B2747265 ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-58-7

ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B2747265
CAS No.: 63277-58-7
M. Wt: 258.321
InChI Key: HSVKCHIAGOIUCK-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the industrial synthesis of indole derivatives due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 1060980-53-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 258.32 g/mol. The compound features a tetrahydro-pyridoindole backbone that is pivotal for its biological activity.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions starting from readily available indole derivatives. Recent studies have highlighted various synthetic routes that yield high purity and yield of the target compound. For instance, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.

Antitumor Activity

Recent research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
KNS42 (Glioblastoma)8.25Significant viability inhibition
DAOY (Medulloblastoma)9.85Moderate viability inhibition

The compound demonstrated a dose-dependent inhibition of cell proliferation in these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown anti-inflammatory properties. Studies have indicated that it can inhibit the COX-2 enzyme:

Compound IC50 (µM) Target
Ethyl Compound23.8COX-2
Celecoxib (Standard)0.04COX-2

The compound's IC50 values suggest it may be less potent than celecoxib but still holds promise for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring can lead to significant changes in potency and selectivity against different biological targets.

Key Findings:

  • Substituents at Position 8 : Methyl substitutions enhance antitumor activity.
  • Functional Groups : The presence of electron-donating groups increases bioactivity against inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Evaluation : A comprehensive study reported that derivatives of pyridoindoles exhibit varying degrees of cytotoxicity against pediatric glioblastoma cells.
    "Introducing a methyl group at position 3 diminished antitumor activity while other modifications enhanced it" .
  • In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates compared to controls.

Properties

IUPAC Name

ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-19-15(18)17-7-6-14-12(9-17)11-8-10(2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKCHIAGOIUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331634
Record name ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63277-58-7
Record name ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a literature procedure (Harbert, C. A.; Plattner, J. J.; Welch, W. M.; Weissman, A.; Koe, B. K. J. Med. Chem. 1980, 23, 635-643) p-tolylhydrazine hydrochloride (0.500 g, 3.15 mmol) and 1-carbethoxy-4-piperidone (0.18 mL, 1.17 mmol) were suspended in EtOH (0.880 mL) and heated to reflux for 2 hours. The reaction mixture was removed from heat and allowed to stand overnight at ambient temperature. The resulting mixture was filtered and washed with 50% aqueous EtOH to afford the desired product as a beige powder (259 mg, 86%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.88 mL
Type
solvent
Reaction Step Three
Yield
86%

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